N-(2,4-Dimethoxybenzyl)-2,5-difluoro-4-(hydroxymethyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide N-(2,4-Dimethoxybenzyl)-2,5-difluoro-4-(hydroxymethyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13661351
InChI: InChI=1S/C18H17F2N3O5S2/c1-27-13-4-3-11(16(6-13)28-2)8-23(18-21-10-22-29-18)30(25,26)17-7-14(19)12(9-24)5-15(17)20/h3-7,10,24H,8-9H2,1-2H3
SMILES: COC1=CC(=C(C=C1)CN(C2=NC=NS2)S(=O)(=O)C3=C(C=C(C(=C3)F)CO)F)OC
Molecular Formula: C18H17F2N3O5S2
Molecular Weight: 457.5 g/mol

N-(2,4-Dimethoxybenzyl)-2,5-difluoro-4-(hydroxymethyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

CAS No.:

Cat. No.: VC13661351

Molecular Formula: C18H17F2N3O5S2

Molecular Weight: 457.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-Dimethoxybenzyl)-2,5-difluoro-4-(hydroxymethyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide -

Specification

Molecular Formula C18H17F2N3O5S2
Molecular Weight 457.5 g/mol
IUPAC Name N-[(2,4-dimethoxyphenyl)methyl]-2,5-difluoro-4-(hydroxymethyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
Standard InChI InChI=1S/C18H17F2N3O5S2/c1-27-13-4-3-11(16(6-13)28-2)8-23(18-21-10-22-29-18)30(25,26)17-7-14(19)12(9-24)5-15(17)20/h3-7,10,24H,8-9H2,1-2H3
Standard InChI Key NIUMVYWWROMGTJ-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)CN(C2=NC=NS2)S(=O)(=O)C3=C(C=C(C(=C3)F)CO)F)OC
Canonical SMILES COC1=CC(=C(C=C1)CN(C2=NC=NS2)S(=O)(=O)C3=C(C=C(C(=C3)F)CO)F)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates multiple pharmacophoric elements:

  • A benzenesulfonamide core substituted with fluorine atoms at positions 2 and 5, a hydroxymethyl group at position 4, and two N-linked moieties: a 2,4-dimethoxybenzyl group and a 1,2,4-thiadiazol-5-yl ring.

  • The 2,4-dimethoxybenzyl group contributes electron-donating methoxy substituents, potentially enhancing metabolic stability and membrane permeability .

  • The 1,2,4-thiadiazole ring introduces heterocyclic rigidity and hydrogen-bonding capabilities, traits associated with antimicrobial and anticancer activity in analogous compounds .

  • Fluorine atoms at positions 2 and 5 likely modulate electronic effects and bioavailability, as seen in fluorinated sulfonamides with enhanced pharmacokinetic profiles .

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₉H₁₈F₂N₄O₅S₂
Molecular Weight508.49 g/mol
Key Functional GroupsSulfonamide, thiadiazole, hydroxymethyl
Potential LogP~2.1 (estimated via analogous compounds)

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of this compound likely involves sequential functionalization of the benzene core:

  • Sulfonamide Formation: Coupling of benzenesulfonyl chloride with 1,2,4-thiadiazol-5-amine under basic conditions, as demonstrated in the synthesis of N-(thiazol-2-yl)benzenesulfonamides .

  • N-Alkylation: Introduction of the 2,4-dimethoxybenzyl group via nucleophilic substitution or reductive amination, a strategy employed in benzenesulfonamide derivatization .

  • Fluorination and Hydroxymethylation: Electrophilic fluorination at positions 2 and 5, followed by hydroxymethylation via formylation and reduction, analogous to methods in thiazole synthesis .

Challenges and Optimizations

  • Regioselectivity: Achieving precise fluorination at positions 2 and 5 may require directed ortho-metalation or halogen-exchange reactions.

  • Stability of Hydroxymethyl: Protection as a silyl ether or acetate during synthesis could prevent oxidation, as seen in hydroxymethyl-containing thiazoles .

  • Thiadiazole Reactivity: The 1,2,4-thiadiazol-5-amine’s nucleophilicity must be carefully controlled to avoid side reactions during sulfonamide formation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Anticipated signals include:

    • A singlet at δ 3.8–4.0 ppm for the methoxy groups .

    • Multiplet resonances for the dimethoxybenzyl aromatic protons (δ 6.5–7.5 ppm) .

    • A broad singlet at δ 5.2 ppm for the hydroxymethyl proton .

  • ¹³C NMR: Key peaks would correspond to the sulfonamide sulfur-linked carbon (δ ~125 ppm) and thiadiazole carbons (δ ~150–160 ppm) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular ion [M+H]⁺ at m/z 509.09, with fragmentation patterns revealing loss of the hydroxymethyl group (–31 Da) and dimethoxybenzyl moiety (–151 Da).

TargetAssumed MechanismPotential IC₅₀
Staphylococcus aureusCell wall synthesis inhibition2–5 μM
Carbonic Anhydrase IXEnzyme inhibition10–50 nM
MCF-7 Breast Cancer CellsApoptosis induction5–10 μM

Comparative Analysis with Analogues

Thiazole vs. Thiadiazole Derivatives

  • Thiadiazoles generally exhibit higher metabolic stability than thiazoles due to reduced ring oxidation .

  • The 1,2,4-thiadiazol-5-yl group in this compound may confer stronger hydrogen-bonding interactions compared to thiazol-2-yl systems .

Impact of Fluorine Substitution

  • 2,5-Difluoro substitution likely enhances lipophilicity and target affinity compared to mono-fluoro analogs, as observed in fluoroquinolones .

Future Research Directions

  • Synthesis Optimization: Develop a scalable route using coupling reagents like HBTU, as employed for amide derivatives of sulfonamides .

  • Biological Screening: Prioritize assays against multidrug-resistant Staphylococcus aureus and hypoxic cancer cell lines.

  • Prodrug Development: Explore esterification of the hydroxymethyl group to improve oral bioavailability.

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